
E3 リガーゼリガンドリンカーコンジュゲート 21
概要
説明
タリドミド-O-アミド-PEG3-C2-NH2は、タリドミド由来のセレビロンリガンドと3ユニットのポリエチレングリコール(PEG)リンカーを組み込んだ合成E3リガーゼリガンド-リンカーコンジュゲートです。 この化合物は、タンパク質分解を誘導するために小分子を利用するPROTAC(PROteolysis TArgeting Chimeras)技術での使用のために特別に設計されています .
科学的研究の応用
Introduction to E3 Ligase Ligand-Linker Conjugates 21
E3 Ligase Ligand-Linker Conjugates, specifically Conjugate 21, are integral components in the development of Proteolysis Targeting Chimeras (PROTACs). These compounds consist of a ligand that targets an E3 ubiquitin ligase, a linker that connects the ligand to a target protein, and are designed to facilitate the ubiquitination and subsequent degradation of specific proteins. The focus on E3 Ligase Ligand-Linker Conjugates 21 is particularly relevant due to their potential applications in therapeutic strategies for various diseases, including cancer.
Cancer Therapy
E3 Ligase Ligand-Linker Conjugates 21 have shown promise in targeting oncogenic proteins for degradation. By utilizing a ligand that binds to the cereblon E3 ligase, these conjugates can effectively recruit and degrade proteins that promote tumor growth. For instance, studies have demonstrated the efficacy of PROTACs incorporating this conjugate in degrading the androgen receptor, which is crucial in prostate cancer progression .
Autoimmune Diseases
Another significant application of E3 Ligase Ligand-Linker Conjugates 21 is in the treatment of autoimmune diseases. By selectively degrading pro-inflammatory proteins, these conjugates can modulate immune responses. Research indicates that PROTACs targeting specific cytokines or transcription factors involved in autoimmune pathways can lead to reduced inflammation and improved patient outcomes .
Neurodegenerative Disorders
The potential for E3 Ligase Ligand-Linker Conjugates 21 extends to neurodegenerative diseases as well. By targeting misfolded or aggregated proteins associated with conditions like Alzheimer's disease, these compounds may help clear toxic proteins from neuronal cells, thus offering a novel therapeutic approach to neuroprotection .
Drug Resistance in Cancer
E3 Ligase Ligand-Linker Conjugates 21 can also be utilized to combat drug resistance in cancer therapy. By degrading proteins that confer resistance to chemotherapy agents, these conjugates can resensitize cancer cells to treatment. This application is particularly critical as resistance remains a major hurdle in effective cancer management .
Case Study 1: Targeting Androgen Receptor in Prostate Cancer
A study involving the use of E3 Ligase Ligand-Linker Conjugate 21 demonstrated its effectiveness in degrading the androgen receptor in prostate cancer cells. The PROTAC developed showcased a DC50 value (the concentration needed for 50% degradation) of approximately 7.2 nM in LNCaP cells, indicating potent activity against this critical target .
Case Study 2: Modulating Immune Response
In another research effort, PROTACs incorporating E3 Ligase Ligand-Linker Conjugate 21 were designed to target IL-6 signaling pathways in autoimmune models. The results showed significant reductions in IL-6 levels and improved clinical scores in animal models of rheumatoid arthritis, highlighting the therapeutic potential of these conjugates in immune modulation .
Comparative Data Table
作用機序
タリドミド-O-アミド-PEG3-C2-NH2は、以下のメカニズムを介してその効果を発揮します。
セレビロンへの結合: この化合物のセレビロンリガンドは、E3ユビキチンリガーゼ複合体の部分を構成するセレビロンタンパク質に結合します。
タンパク質分解: 結合は、標的タンパク質のE3リガーゼ複合体への募集を促進し、それに伴いユビキチン化され、プロテアソームによって分解されます
類似の化合物との比較
類似の化合物
タリドミド-PEG2-C2-NH2: 2ユニットのPEGリンカーを持つ類似の化合物。
タリドミド-O-アミド-PEG-C2-NH2: 異なるリンカー構造を持つ別のバリアント
独自性
タリドミド-O-アミド-PEG3-C2-NH2は、特定の3ユニットのPEGリンカーによりユニークです。これにより、PROTAC技術における効果的なタンパク質分解のために最適な柔軟性と間隔が提供されます .
生化学分析
Biochemical Properties
Thalidomide-O-amido-PEG3-C2-NH2 plays a crucial role in biochemical reactions. It is part of the E3 ubiquitin ligases, a large family of enzymes that catalyze the ubiquitination process . E3 ubiquitin ligases transfer ubiquitin protein to attach the lysine site of targeted substrates . Thalidomide-O-amido-PEG3-C2-NH2 binds to the targeting ligand to induce the target protein degradation .
Cellular Effects
The effects of Thalidomide-O-amido-PEG3-C2-NH2 on cells are significant. It influences cell function by regulating the degradation of over 80% proteins in cells . This regulation is crucial for maintaining cellular homeostasis .
Molecular Mechanism
Thalidomide-O-amido-PEG3-C2-NH2 exerts its effects at the molecular level through a unique mechanism. It forms a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .
Temporal Effects in Laboratory Settings
It is known that it has a significant impact on the ubiquitin-proteasome degradation pathway, one of the most important mechanisms for controlling the levels of protein expression .
Metabolic Pathways
Thalidomide-O-amido-PEG3-C2-NH2 is involved in the ubiquitin-proteasome system (UPS), a major metabolic pathway . It interacts with ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) in this pathway .
Transport and Distribution
It is known that it forms a ternary complex leading to the ubiquitination of the targeted protein .
Subcellular Localization
It is involved in the ubiquitin-proteasome system, suggesting it may be localized to the proteasome .
準備方法
合成経路および反応条件
タリドミド-O-アミド-PEG3-C2-NH2の合成には、タリドミド由来のセレビロンリガンドと3ユニットのPEGリンカーのコンジュゲーションが含まれます。反応は通常、次の手順を含みます。
タリドミドの活性化: タリドミドは、反応性中間体に変換することで活性化されます。
PEG化: 活性化されたタリドミドは、PEGリンカーと反応して、タリドミド-PEGコンジュゲートを形成します。
アミド化: PEG化されたタリドミドは、アミン基とさらに反応して、最終的なタリドミド-O-アミド-PEG3-C2-NH2化合物を形成します
工業的生産方法
タリドミド-O-アミド-PEG3-C2-NH2の工業的生産は、同様の合成経路に従いますが、より大規模で行われます。プロセスには以下が含まれます。
バッチ処理: 大量のタリドミドとPEGリンカーをバッチ処理して、一貫性と純度を確保します。
精製: 最終生成物は、クロマトグラフィーなどの技術を使用して精製され、不純物が除去されます。
化学反応の分析
反応の種類
タリドミド-O-アミド-PEG3-C2-NH2は、さまざまな化学反応を受けます。これには以下が含まれます。
置換反応: この化合物は、反応性官能基の存在により、求核置換反応を受ける可能性があります。
一般的な試薬と条件
求核置換: 一般的な試薬には、アミンやチオールなどの求核剤が含まれ、反応は通常、穏やかな条件下で行われます。
生成された主な生成物
これらの反応から生成された主な生成物には、タリドミド-O-アミド-PEG3-C2-NH2のさまざまなコンジュゲートと誘導体があり、PROTAC技術のさまざまな用途に使用できます .
科学的研究用途
タリドミド-O-アミド-PEG3-C2-NH2は、幅広い科学的研究用途があります。これには以下が含まれます。
化学: PROTAC分子の合成のためのビルディングブロックとして使用されます。
生物学: タンパク質分解と細胞シグナル伝達経路を含む研究に用いられます。
医学: 疾患関連タンパク質を標的化し分解するための潜在的な治療的用途について調査されています。
類似化合物との比較
Similar Compounds
Thalidomide-PEG2-C2-NH2: A similar compound with a 2-unit PEG linker.
Thalidomide-O-amido-PEG-C2-NH2: Another variant with a different linker structure
Uniqueness
Thalidomide-O-amido-PEG3-C2-NH2 is unique due to its specific 3-unit PEG linker, which provides optimal flexibility and spacing for effective protein degradation in PROTAC technology .
生物活性
E3 Ligase Ligand-Linker Conjugates 21 (E3-LC21) represent a significant advancement in the field of targeted protein degradation, particularly through the application of Proteolysis Targeting Chimeras (PROTACs). These compounds are designed to selectively induce the degradation of specific proteins by harnessing the ubiquitin-proteasome system (UPS). This article delves into the biological activity of E3-LC21, highlighting its mechanism of action, efficacy in various studies, and potential therapeutic applications.
Structure and Composition
E3-LC21 consists of:
- Cereblon ligand : A thalidomide-based ligand that binds to the E3 ubiquitin ligase Cereblon.
- Linker : A three-unit polyethylene glycol (PEG) linker that facilitates the connection between the E3 ligase ligand and the target protein ligand.
Chemical Properties :
- Molecular Formula : C₃₁H₃₅N₅O₃
- Molecular Weight : 525.64 g/mol
- CAS Number : 1957236-20-2
E3-LC21 operates by forming a ternary complex with the target protein and the E3 ligase. Upon binding, it promotes ubiquitination of the target protein, leading to its subsequent degradation by the proteasome. This mechanism is crucial for regulating protein levels within cells and has implications for diseases characterized by protein dysregulation.
Target Proteins
E3-LC21 has been shown to effectively target several proteins, including:
- BRD4
- Ikaros
- Aiolos
These targets are critical in various cellular processes such as transcription regulation and immune response.
Case Studies and Research Findings
- Degradation of BRD4 : In a study examining the efficacy of E3-LC21 on BRD4, it was found that this conjugate significantly reduced BRD4 levels in cancer cell lines, demonstrating its potential as an anti-cancer agent .
- Impact on Ikaros and Aiolos : Research indicated that E3-LC21 could facilitate the degradation of Ikaros and Aiolos through the UPS, suggesting applications in hematological malignancies where these proteins are overexpressed .
- Selectivity and Potency : Variations in linker length were explored to optimize the selectivity of E3-LC21 for its targets. Shorter linkers demonstrated enhanced potency against specific isoforms while minimizing off-target effects .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₃₁H₃₅N₅O₃ |
Molecular Weight | 525.64 g/mol |
CAS Number | 1957236-20-2 |
Target Proteins | BRD4, Ikaros, Aiolos |
Linker Type | PEG (3 units) |
Discussion
The biological activity of E3-LC21 underscores its potential as a therapeutic agent in oncology and other fields where targeted protein degradation can yield significant benefits. The ability to selectively degrade proteins involved in disease processes offers a novel approach to treatment that could complement existing therapies.
特性
IUPAC Name |
N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O9/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30/h1-3,16H,4-14,24H2,(H,25,29)(H,26,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUJTJGNIBUEJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。